Enhanced Lipophilicity (LogP) Compared to Non-Fluorinated Analogs
The 1,1-difluoroethyl group significantly increases the lipophilicity of the molecule, a key parameter influencing membrane permeability and oral bioavailability in drug design [1]. The predicted ACD/LogP for 1-Bromo-4-(1,1-difluoroethyl)benzene is 3.71, which is markedly higher than that of its non-fluorinated analog, 4-bromoethylbenzene (LogP approx. 3.0) . This difference of ~0.7 LogP units translates to a roughly 5-fold increase in partition coefficient, a substantial change that can improve a drug candidate's ability to cross lipid bilayers [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.71 (ACD/LogP) |
| Comparator Or Baseline | 4-Bromoethylbenzene: ~3.0 (Estimated) |
| Quantified Difference | ~0.7 LogP units |
| Conditions | Predicted using ACD/Labs Percepta Platform |
Why This Matters
A higher LogP value can correlate with improved cell membrane permeability, a critical factor for the efficacy of intracellular drug targets.
- [1] Vaas, S.; Zimmermann, M. O.; Schollmeyer, D.; Stahlecker, J.; Engelhardt, M. U.; Rheinganz, J.; Drotleff, B.; Olfert, M.; Lämmerhofer, M.; Kramer, M.; Stehle, T.; Boeckler, F. M. Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry, Chemical Biology, and Drug Discovery. J. Med. Chem. 2023, 66 (15), 10202-10225. View Source
- [2] Arnott, J. A.; Planey, S. L. The influence of lipophilicity in drug discovery and design. Expert Opin. Drug Discov. 2012, 7 (10), 863-875. View Source
